An In-depth Technical Guide to the Molecular Structure of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide
An In-depth Technical Guide to the Molecular Structure of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and potential therapeutic applications of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide. This molecule is a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.
Introduction: A Scaffold of Therapeutic Interest
3-(6-Aminopyridin-3-yl)-N-methylbenzamide is a bi-aryl amide that has garnered attention in the field of drug discovery. Its structural motif, combining a substituted pyridine ring with a benzamide moiety, is a key feature in a variety of biologically active compounds. Notably, derivatives of this core structure have been investigated as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial mediator in inflammatory signaling pathways.[1] The exploration of this molecule and its analogs is driven by the therapeutic potential of modulating the activity of such kinases in various disease states.
Molecular Structure and Chemical Properties
The fundamental characteristics of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide are summarized below, providing a foundational understanding of its chemical identity.
| Identifier | Value | Source |
| IUPAC Name | 3-(6-Aminopyridin-3-yl)-N-methylbenzamide | N/A |
| CAS Number | 1314985-80-2 | [2] |
| Molecular Formula | C₁₃H₁₃N₃O | [2] |
| Molecular Weight | 227.26 g/mol | [2] |
| InChI | InChI=1S/C13H13N3O/c1-15-13(17)10-4-2-3-9(7-10)11-5-6-12(14)16-8-11/h2-8H,1H3,(H2,14,16)(H,15,17) | N/A |
| InChIKey | TXSBKBNHWHZVLY-UHFFFAOYSA-N | N/A |
| SMILES | CNC(=O)c1cccc(c1)c2ccc(nc2)N | N/A |
A note on nomenclature: The synonym 3-(6-amino-3-pyridinyl)-N-methylbenzamide is also commonly used.
Synthesis of the Core Scaffold: A Methodological Deep Dive
The synthesis of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide typically involves a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling is a highly efficient method for the formation of the pivotal carbon-carbon bond between the pyridine and benzene rings.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals two key building blocks: a substituted benzamide and a substituted pyridine.
Caption: Retrosynthetic approach for 3-(6-Aminopyridin-3-yl)-N-methylbenzamide.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the synthesis of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide. Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
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3-Bromo-N-methylbenzamide
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6-Aminopyridin-3-ylboronic acid pinacol ester
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃) or other suitable phosphine ligand
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Potassium carbonate (K₂CO₃) or another suitable base
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1,4-Dioxane and Water (degassed)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-N-methylbenzamide (1.0 eq.), 6-aminopyridin-3-ylboronic acid pinacol ester (1.2 eq.), and potassium carbonate (2.0 eq.).
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Catalyst Addition: Add palladium(II) acetate (0.02-0.05 eq.) and triphenylphosphine (0.04-0.10 eq.).
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Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Caption: Experimental workflow for the Suzuki coupling synthesis.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings, as well as the methyl and amine protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Pyridine & Benzene) | 6.5 - 8.5 | m | N/A |
| NH (Amide) | ~8.0 | br s | N/A |
| NH₂ (Amine) | ~4.5 - 5.5 | br s | N/A |
| CH₃ (Methyl) | ~2.9 | d | ~4-5 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 170 |
| Aromatic (Pyridine & Benzene) | 110 - 160 |
| CH₃ (Methyl) | ~26 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (two bands) |
| N-H Stretch (Amide) | ~3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1640 - 1680 | Strong |
| C=C and C=N Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
Mass Spectrometry
In mass spectrometry, the molecule is expected to show a prominent molecular ion peak [M+H]⁺ at approximately m/z 228.27.
Biological Activity and Mechanism of Action
Derivatives of 3-(6-aminopyridin-3-yl)benzamide have been identified as inhibitors of RIPK2.[1] RIPK2 is a serine/threonine kinase that plays a critical role in the innate immune system by mediating signaling from the nucleotide-binding oligomerization domain-containing proteins (NODs).
The NOD-RIPK2 Signaling Pathway
Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation. Activated RIPK2 then triggers downstream signaling cascades, including the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.
Caption: Simplified schematic of the NOD-RIPK2 signaling pathway and the point of inhibition.
Mechanism of Inhibition
While the precise binding mode of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide to RIPK2 is not publicly detailed, it is hypothesized to act as a Type I kinase inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates. The aminopyridine and benzamide moieties likely form key hydrogen bonding interactions within the active site.
Conclusion and Future Directions
3-(6-Aminopyridin-3-yl)-N-methylbenzamide represents a valuable scaffold for the development of kinase inhibitors with therapeutic potential in inflammatory diseases and oncology. Further research is warranted to fully elucidate its biological activity, selectivity profile, and pharmacokinetic properties. The synthesis and characterization data provided in this guide serve as a foundation for researchers and drug development professionals to further explore the potential of this and related molecules.
References
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Boehringer Ingelheim International. (2025). Substituted benzamides as RIPK2 inhibitors for treatment of inflammatory bowel disease. BindingDB. Retrieved from [Link]
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Cuny, G. D., et al. (2021). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. PubMed. Retrieved from [Link]
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(2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. EPO. Retrieved from [Link]
